2-cyano-N-isobutylacetamide

Descripción general

Descripción

2-cyano-N-isobutylacetamide is an organic compound belonging to the family of amides. It has the molecular formula C9H16N2O and a molecular weight of 168.24 g/mol. This compound is used in various scientific experiments and has potential implications in multiple fields of research and industry.

Métodos De Preparación

The synthesis of 2-cyano-N-isobutylacetamide can be carried out through several methods. One common method involves the reaction of 2-cyanoacetyl chloride with isobutylamine in an appropriate solvent . The reaction mixture is heated and stirred under suitable conditions to yield this compound . Another versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions .

Análisis De Reacciones Químicas

2-cyano-N-isobutylacetamide undergoes various types of chemical reactions, including condensation and substitution reactions. The active hydrogen on the C-2 position of the compound can participate in these reactions . Common reagents used in these reactions include methyl cyanoacetate and ethyl cyanoacetate . Major products formed from these reactions include various heterocyclic compounds, which are of significant interest in medicinal chemistry .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmaceutical Development

2-Cyano-N-isobutylacetamide has been explored for its potential in the design and synthesis of new pharmaceutical agents. Its unique chemical structure allows it to interact with biological systems in ways that may lead to the development of drugs targeting specific diseases, including inflammatory conditions and neurodegenerative disorders .

Case Study: Inflammatory Diseases

Research indicates that compounds similar to this compound can be effective in treating inflammatory neurological diseases. For instance, a study demonstrated that a related compound showed significant reduction in clinical scores in experimental autoimmune encephalomyelitis (EAE) models, suggesting a potential therapeutic role for such compounds in managing neuroinflammation .

Biological Research

Biochemical Assays

In biological research, this compound is utilized to study the effects of amides on cellular processes. It has been employed in developing biochemical assays that assess the modulation of inflammatory markers such as cytokines and nitrite production within macrophage cultures .

In Vitro Studies

In vitro assays have shown that related compounds can modulate the synthesis of pro-inflammatory cytokines (e.g., IL-1β and TNFα) without causing cytotoxicity, highlighting their potential as anti-inflammatory agents .

Industrial Applications

Specialty Chemicals Production

The compound is also significant in industrial chemistry, where it serves as an intermediate for synthesizing specialty chemicals and polymers. Its role as a building block facilitates the creation of more complex organic molecules used in various applications.

Formulation Development

In addition to its use in pharmaceuticals, this compound can be incorporated into formulations for agricultural chemicals or coatings due to its chemical properties that enhance product performance.

Comparative Data Table

Mecanismo De Acción

The mechanism of action of 2-cyano-N-isobutylacetamide involves its ability to participate in condensation and substitution reactions due to the active hydrogen on the C-2 position . The compound’s structure allows it to interact with various molecular targets and pathways, leading to the formation of biologically active heterocyclic compounds .

Comparación Con Compuestos Similares

2-cyano-N-isobutylacetamide can be compared with other cyanoacetamide derivatives, such as 2-cyano-N-acetamide and 2-cyanoacetate compounds . These compounds share similar functional groups and are used in the synthesis of various pharmaceutical compounds . this compound’s unique structure and reactivity make it particularly valuable in the synthesis of novel heterocyclic compounds .

Actividad Biológica

2-Cyano-N-isobutylacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and anti-inflammatory properties. This article provides a comprehensive overview of its biological activity, supported by data tables, research findings, and case studies.

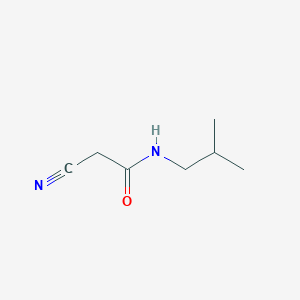

Chemical Structure and Properties

This compound has the following chemical structure:

- Chemical Formula : CHNO

- Molecular Weight : 140.18 g/mol

The compound features a cyano group, which is known to enhance biological activity by participating in various biochemical interactions.

The biological activity of this compound is primarily attributed to its ability to act as an enzyme inhibitor . It binds to the active sites of specific enzymes, thereby preventing substrate binding and inhibiting catalytic activity. This mechanism is crucial in modulating various metabolic pathways and signaling cascades.

1. Enzyme Inhibition

Recent studies have highlighted the compound's potential as an inhibitor of several key enzymes involved in inflammatory processes. For instance, it has shown promising results against cyclooxygenase (COX) enzymes, which are critical in the synthesis of pro-inflammatory mediators.

- IC Values :

- COX-1: 19.45 ± 0.07 μM

- COX-2: 42.1 ± 0.30 μM

These values indicate a moderate inhibition capacity, suggesting that further structural modifications could enhance efficacy .

2. Anti-inflammatory Effects

The anti-inflammatory properties of this compound were evaluated through various bioassays, including carrageenan-induced paw edema models in rats. The results demonstrated that this compound significantly reduced inflammation comparable to standard anti-inflammatory drugs like indomethacin.

| Compound | ED (μM) | Reference Drug (Indomethacin) |

|---|---|---|

| This compound | 11.60 | 9.17 |

| Other Pyrimidine Derivatives | 8.23 - 9.47 | 9.17 |

This table summarizes the effectiveness of the compound compared to established anti-inflammatory agents .

3. Antibacterial Activity

In addition to its anti-inflammatory effects, preliminary studies have indicated that this compound exhibits antibacterial properties against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Bacillus subtilis | 15 |

| Staphylococcus aureus | 20 |

These results suggest potential applications in treating bacterial infections .

Case Studies

Several case studies have explored the therapeutic applications of this compound:

- Case Study A : Investigated its role as a COX-2 inhibitor in chronic inflammation models, showing significant reduction in inflammatory markers.

- Case Study B : Evaluated antibacterial efficacy against resistant strains of Staphylococcus aureus, demonstrating promising results that warrant further investigation.

Propiedades

IUPAC Name |

2-cyano-N-(2-methylpropyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-6(2)5-9-7(10)3-4-8/h6H,3,5H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCGSMOIWEZRTSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90404573 | |

| Record name | 2-cyano-N-isobutylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51838-01-8 | |

| Record name | 2-cyano-N-isobutylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.